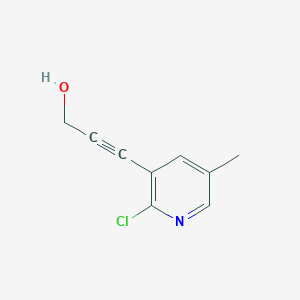

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol typically involves the reaction of 2-chloro-5-methylpyridine with propargyl alcohol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the electrophilic carbon atom of the pyridine ring, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

[3 + 2] Dipolar Cycloaddition

The terminal alkyne group participates in 1,3-dipolar cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively. For example:

-

Reaction with azides under Cu(I) catalysis (Click Chemistry) yields 1,4-disubstituted 1,2,3-triazoles. This is critical for synthesizing bioactive molecules like kinase inhibitors .

-

The hydroxyl group can influence regioselectivity through hydrogen bonding or steric effects .

Table 1: Example Conditions for Triazole Formation

| Reagents/Conditions | Yield | Product Application | Source |

|---|---|---|---|

| CuI, Et₃N, DMF/H₂O, 60°C | 85% | Antiparasitic agents | |

| Cp₂Ni/Xantphos, toluene, RT | 93% | Heterocyclic drug candidates |

Sonogashira Coupling

The alkyne moiety undergoes palladium-catalyzed couplings with aryl/heteroaryl halides. For instance:

-

Reaction with 5-bromopyridines in the presence of Pd(OAc)₂ and biphenyl-2-yl-di-tert-butylphosphane forms biaryl alkynes, intermediates for antitrypanosomal compounds .

-

Steric hindrance from the 2-chloro-5-methylpyridine group can reduce coupling efficiency with bulky substrates .

Suzuki-Miyaura Coupling

The pyridine ring’s chloro substituent enables boronic acid cross-couplings :

-

Substitution at the 3-position with aryl/heteroaryl groups enhances selectivity for kinase targets like GSK-3β and CDK-2 .

Oxidation and Reduction

-

Oxidation of the propargyl alcohol to a ketone (e.g., using MnO₂) generates α,β-acetylenic ketones, useful in heterocycle synthesis .

-

Reduction of the alkyne to a cis- or trans-alkene (e.g., Lindlar catalyst) modifies planarity and binding affinity in drug design .

Nucleophilic Substitution

The chloro group on the pyridine ring undergoes substitution with amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF) .

Solubility and Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds similar to 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibit significant antimicrobial activity. The presence of the chloro and pyridine groups enhances their effectiveness against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, making them candidates for developing new antibiotics .

1.2 Anticancer Research

The compound's structural characteristics suggest potential in anticancer drug development. Research into heterocyclic compounds has revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes through interaction with DNA or proteins involved in cell cycle regulation . Case studies focusing on similar compounds have demonstrated their ability to target specific cancer types, which could translate to therapeutic strategies involving this compound.

Agricultural Applications

2.1 Pesticide Development

The compound's unique structure may also lend itself to agricultural applications, particularly as a pesticide or herbicide. Compounds with pyridine rings are known for their efficacy in pest control due to their neurotoxic effects on insects. Preliminary studies suggest that modifications of this compound could lead to effective formulations against agricultural pests, thereby improving crop yields .

Chemical Synthesis

3.1 Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its alkyne functional group allows for various reactions, including cross-coupling reactions and cycloadditions, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study conducted on similar pyridine derivatives demonstrated that compounds with structural similarities to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development .

Case Study 2: Anticancer Potential

Research published in Journal of Medicinal Chemistry highlighted a series of pyridine-based compounds that induced apoptosis in breast cancer cells through mitochondrial pathways. This finding suggests that this compound could be further explored as a lead compound in anticancer drug discovery .

Case Study 3: Agricultural Efficacy

A comparative analysis of various chlorinated pyridine derivatives revealed significant insecticidal properties against common agricultural pests, indicating the potential utility of this compound in developing new pest management strategies .

Mécanisme D'action

The mechanism of action of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further experimental investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol

- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate

- 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol

Uniqueness

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and a prop-2-yn-1-ol moiety.

Activité Biologique

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, with the molecular formula CHClNO and a molecular weight of 181.62 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

The compound is characterized by the following structural formula:

- SMILES : Cc1cnc(Cl)c(c1)C#CCO

- InChI Key : QBEMVFQKOZYKQS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound's role in cancer therapy has also been explored. Studies have shown that certain derivatives of pyridine compounds can inhibit cancer cell proliferation and induce apoptosis. Specifically, the interaction with signaling pathways such as STAT3 and NF-κB has been implicated in suppressing tumor growth .

Case Study: Glioma Treatment

A study highlighted the potential of autophagy modulation in glioma treatment using compounds similar to this compound. These compounds were shown to enhance autophagic processes, which could lead to reduced tumor viability and increased sensitivity to chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It affects key signaling pathways that regulate cell survival and death, particularly in cancer cells.

Toxicity and Safety Profile

While the compound demonstrates promising biological activities, safety assessments are crucial. The compound is classified under GHS hazard classifications, indicating it may pose risks such as acute toxicity upon ingestion or skin contact . Further toxicological studies are necessary to establish safe usage parameters.

Propriétés

IUPAC Name |

3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEMVFQKOZYKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673579 | |

| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-49-3 | |

| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.